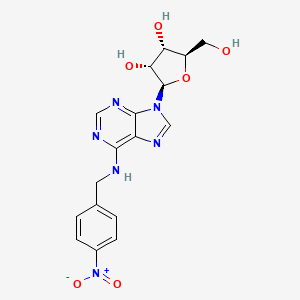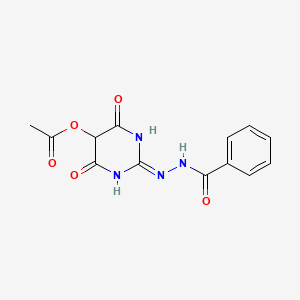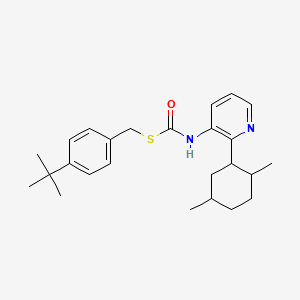
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 2,2-dimethylhydrazine-1-carboxylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate typically involves the reaction of 2,2-dimethylhydrazine with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The product is usually purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Applications De Recherche Scientifique
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The hydrazine moiety can participate in redox reactions, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyldiazomethane: Another compound with a trimethylsilyl group, used in organic synthesis.
1,2,3-Triazoles: Compounds containing nitrogen atoms, similar in reactivity to hydrazine derivatives.
Uniqueness
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is unique due to its combination of a trimethylsilyl group and a hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
36140-30-4 |
|---|---|
Formule moléculaire |
C6H16N2O2Si |
Poids moléculaire |
176.29 g/mol |
Nom IUPAC |
trimethylsilyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C6H16N2O2Si/c1-8(2)7-6(9)10-11(3,4)5/h1-5H3,(H,7,9) |
Clé InChI |
YCLZCXGUXAPFPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


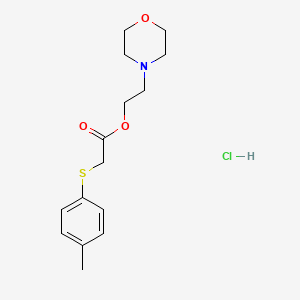
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
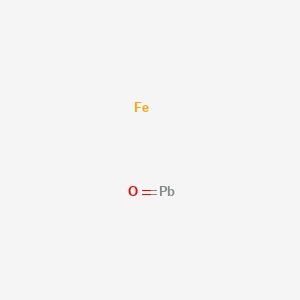
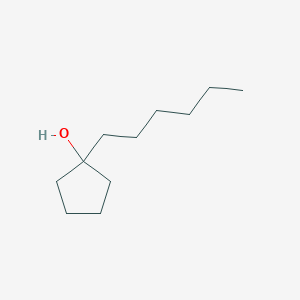

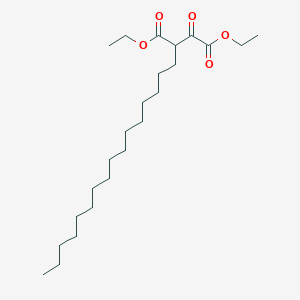
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
